N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2OS/c1-9(2)14(3,8-17)18-13(19)7-20-10-4-5-11(15)12(16)6-10/h4-6,9H,7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDDAGCXOLMJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzene, 2-cyano-3-methylbutan-2-ol, and acetamide.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or phosphoric acid to facilitate the reaction.
Reaction Steps: The process may involve multiple steps, including nucleophilic substitution, condensation, and cyclization reactions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Optimized Conditions: Employing optimized temperature, pressure, and pH conditions to maximize yield and purity.
Purification: Implementing purification techniques such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways, leading to its observed effects. For example, it could inhibit enzyme activity or alter signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs include amides, thioamides, and fluorinated/chlorinated aryl derivatives. Below is a comparative analysis:
Key Comparative Insights
Backbone and Substituent Effects: The target compound’s thioacetamide (C-S) linkage differentiates it from oxygen-based acetamides (e.g., ’s dichlorophenylacetamide). Sulfur’s larger atomic radius and lower electronegativity may alter hydrogen-bonding capacity and redox stability . Fluorine vs.
Steric and Electronic Profiles: The 2-cyano-3-methylbutan-2-yl group introduces steric hindrance and electron-withdrawing effects, contrasting with ’s amino/hydroxy substituents. This may reduce enzymatic degradation but limit solubility . Compared to cyprofuram (), the target compound lacks a cyclopropane ring but includes a branched cyanoalkyl chain, which could modulate binding kinetics in enzyme pockets .
Conformational Flexibility: highlights that dichlorophenylacetamide analogs exhibit variable dihedral angles (44.5°–77.5°) between aromatic and heterocyclic rings, influencing crystal packing and dimer formation. The target compound’s difluorophenyl and cyano groups may impose stricter conformational constraints, favoring specific interaction geometries .
Biological Activity
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide is a compound of interest due to its potential biological activities, particularly as a metalloenzyme inhibitor. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 252.34 g/mol
- LogP : 1.6
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 4
- Rotatable Bonds : 5
These properties suggest a moderate lipophilicity and potential for interactions with biological membranes.
Research indicates that this compound exhibits metalloenzyme inhibitory activity . Metalloenzymes are critical in various biochemical pathways, including those involved in cancer progression and microbial resistance. The compound's ability to modulate these enzymes could lead to therapeutic applications in treating conditions such as cancer and bacterial infections.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Inhibits growth of various cancer cell lines; potential use in oncology. |
| Antimicrobial Activity | Exhibits activity against specific bacterial strains; may combat resistance. |
| Metalloenzyme Inhibition | Modulates enzyme activity crucial for metabolic processes. |
Case Studies and Research Findings
-
Antitumor Studies :
- A study demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
-
Antimicrobial Efficacy :
- Another investigation assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, indicating its potential as an antibiotic agent.
-
Metalloenzyme Interaction :
- Molecular docking studies revealed that this compound binds effectively to the active sites of metalloenzymes like carbonic anhydrase, suggesting a competitive inhibition mechanism.
Q & A
Basic: What are the optimal synthetic routes for N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide, and what reaction conditions are critical for high yield?
The synthesis of this compound typically involves multi-step organic reactions, leveraging nucleophilic substitution and condensation steps. Key steps include:
- Step 1 : Activation of the 3,4-difluorophenylsulfanyl group using thiophilic reagents (e.g., Lawesson’s reagent) to enable coupling with the cyanoalkyl backbone .
- Step 2 : Amide bond formation between the activated sulfanyl intermediate and 2-cyano-3-methylbutan-2-amine under anhydrous conditions, often employing coupling agents like HATU or DCC in dichloromethane .
- Critical Conditions : Temperature control (<40°C to prevent cyano group degradation), inert atmosphere (N₂/Ar), and solvent selection (DMF or THF for polar intermediates) .
Basic: How can the molecular structure of this compound be characterized using crystallographic techniques?
X-ray crystallography using SHELXL is the gold standard for structural elucidation:
- Data Collection : High-resolution diffraction data (≤1.0 Å) ensures accurate electron density mapping .
- Refinement : SHELXL’s robust algorithms handle complex features like the cyano group and fluorinated aromatic ring, refining anisotropic displacement parameters .
- Validation : Check for residual electron density near electronegative atoms (F, S) to confirm bond lengths and angles .
Advanced: What strategies can resolve contradictions in reported biological activities of sulfanyl-acetamide derivatives?
Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:
- Standardized Assays : Use isogenic cell lines and controlled ATP levels in kinase inhibition studies to minimize off-target effects .
- Orthogonal Validation : Combine surface plasmon resonance (SPR) with cellular thermal shift assays (CETSA) to confirm target engagement .
- Meta-Analysis : Cross-reference bioactivity data across studies with matched substituents (e.g., 3,4-difluorophenyl vs. 4-fluorophenyl analogs) to isolate structural determinants .
Advanced: How do fluorinated aromatic rings influence the compound’s binding affinity, and what methods validate these interactions?
The 3,4-difluorophenyl group enhances binding via:
- Lipophilicity : Fluorine increases logP, improving membrane permeability (measured via PAMPA assays) .
- Electrostatic Effects : Fluorine’s electron-withdrawing nature polarizes the sulfanylacetamide backbone, strengthening hydrogen bonds with target residues (validated by QM/MM simulations) .
- Validation Techniques :
Basic: What are the key considerations in designing in vitro assays to evaluate the biological activity of this compound?
- Cell Model Selection : Use cell lines with endogenous expression of the target (e.g., HEK293 for GPCRs) to avoid overexpression artifacts .
- Dose-Response Curves : Test concentrations spanning 0.1–100 µM to capture EC₅₀/IC₅₀ values, accounting for solubility limits (DMSO ≤0.1% v/v) .
- Control Compounds : Include structurally related analogs (e.g., non-fluorinated sulfanylacetamides) to benchmark potency .
Advanced: How can computational methods like molecular docking predict the interaction of this compound with target enzymes?
- Docking Workflow :
- Protein Preparation : Remove water molecules and add hydrogens to the crystal structure (PDB ID: e.g., 4LQM for kinases) .
- Grid Generation : Focus on the active site, including residues within 10 Å of the co-crystallized ligand.
- Scoring Functions : Use Glide SP/XP or AutoDock Vina to rank binding poses, prioritizing interactions with catalytic residues (e.g., Lys68 in topoisomerase I) .
- Validation : Compare docking results with experimental mutagenesis data (e.g., alanine scanning) to refine force field parameters .
Advanced: What analytical techniques are recommended for assessing the purity and stability of this compound under different storage conditions?
- Purity Analysis :
- HPLC-UV/ELS : Use a C18 column (ACN/water gradient) with evaporative light scattering detection for non-chromophoric analytes .
- LC-MS : Confirm molecular ion ([M+H]⁺) and check for degradation products (e.g., hydrolysis of the cyano group) .
- Stability Studies :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 3–10) for 14 days .
- Long-Term Storage : Monitor at –20°C under nitrogen; avoid repeated freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
